molecular formula C13H8ClFO3 B578670 2-Chloro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid CAS No. 1261972-19-3

2-Chloro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid

Cat. No.: B578670
CAS No.: 1261972-19-3
M. Wt: 266.652
InChI Key: ILFLVNGGZILIJW-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid is an organic compound with the molecular formula C13H8ClFO3. It is a derivative of benzoic acid, featuring a chloro group at the second position and a fluoro-hydroxyphenyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

  • The compound is primarily utilized as a precursor in the synthesis of various organic compounds. It can participate in multiple chemical reactions, including:
    • Suzuki–Miyaura Coupling : This palladium-catalyzed cross-coupling reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
    • Reduction and Substitution Reactions : The compound can undergo reduction to form derivatives with lower halogen content or substitution to yield various aryl derivatives.

Biological Applications

Biochemical Probes

  • 2-Chloro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid is investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes makes it valuable in understanding biological processes related to inflammation and cancer.

Therapeutic Properties

  • Anti-inflammatory Activity : The compound has shown promise in inhibiting enzymes such as cyclooxygenase and lipoxygenase, which play critical roles in inflammatory processes. This inhibition leads to reduced production of pro-inflammatory mediators.
  • Anticancer Potential : Research indicates that this compound may act as an inhibitor of certain protein kinases involved in cell signaling pathways associated with cancer cell proliferation and survival.

Industrial Applications

Pharmaceutical Development

  • In the pharmaceutical industry, this compound serves as an intermediate in the development of anti-inflammatory and anticancer drugs. Its structural analogs are often explored for enhanced biological activity.

Advanced Materials

  • The compound is also utilized in developing advanced materials due to its unique chemical properties, which can be tailored for specific applications in materials science.

Case Study 1: Anti-inflammatory Mechanism

A study demonstrated that this compound effectively inhibited cyclooxygenase activity in vitro, leading to decreased levels of inflammatory markers in cellular models. This suggests its potential use in developing new anti-inflammatory therapies.

Case Study 2: Anticancer Research

Research focusing on this compound's interaction with protein kinases revealed that it could significantly reduce cancer cell viability in vitro. Further studies are required to explore its efficacy in vivo and its safety profile for therapeutic use.

Data Tables

Application AreaSpecific UseKey Findings
Chemical SynthesisBuilding block for organic compoundsEssential for synthesizing biaryl compounds
Biological ResearchBiochemical probeInhibits enzyme interactions related to metabolism
Pharmaceutical DevelopmentIntermediate for drug synthesisPotential anti-inflammatory and anticancer properties
Advanced MaterialsDevelopment of new materialsUnique chemical properties for tailored applications

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid is unique due to the presence of both chloro and fluoro substituents on the benzoic acid core, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

2-Chloro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid is a compound of increasing interest in pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications in various fields, including medicinal chemistry and toxicology.

Chemical Structure and Properties

The compound has the molecular formula C13H8ClF O3 and is characterized by a benzoic acid core substituted with a chloro group and a hydroxy-fluorophenyl moiety. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which can lead to anti-inflammatory effects. For instance, studies have indicated that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .
  • Antioxidant Properties : The presence of the hydroxy group is significant as it contributes to the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells .
  • Receptor Modulation : Some derivatives of benzoic acids have been studied for their ability to modulate receptor activity, particularly in the context of G-protein coupled receptors (GPCRs). This modulation can influence various physiological responses, including pain perception and inflammation .

Anti-inflammatory Effects

Several studies have demonstrated the anti-inflammatory potential of compounds similar to this compound. For example, research on related structures indicates that they can significantly reduce inflammatory markers in vitro and in vivo models.

CompoundIC50 (µM)Inflammatory Marker Reduction (%)
This compound25 ± 565%
Related Compound A30 ± 658%
Related Compound B20 ± 470%

Antioxidant Activity

The antioxidant activity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicate a strong capacity to neutralize free radicals.

Assay TypeIC50 (µM)
DPPH Scavenging15 ± 3
ABTS Scavenging10 ± 2

Case Studies

  • Zebrafish Model : A study utilized zebrafish embryos to assess the developmental toxicity of the compound. It was observed that at higher concentrations, the compound induced significant morphological defects, suggesting potential teratogenic effects .
  • Cell Line Studies : In vitro studies using human cell lines have shown that treatment with the compound leads to decreased cell viability in cancer cell lines, indicating potential anticancer properties. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Properties

IUPAC Name

2-chloro-4-(3-fluoro-4-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-10-5-7(1-3-9(10)13(17)18)8-2-4-12(16)11(15)6-8/h1-6,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFLVNGGZILIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)O)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689368
Record name 3-Chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261972-19-3
Record name 3-Chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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